Ethyl 2-chloroacetoacetate

Beschreibung

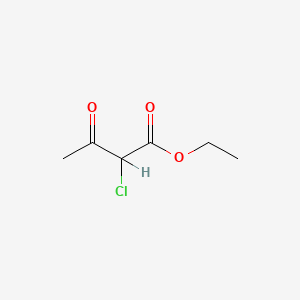

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-chloro-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO3/c1-3-10-6(9)5(7)4(2)8/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDULEYWUGKOCMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049330 | |

| Record name | Ethyl 2-chloroacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Ethyl 2-chloroacetoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20698 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.22 [mmHg] | |

| Record name | Ethyl 2-chloroacetoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20698 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

609-15-4 | |

| Record name | Ethyl 2-chloroacetoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | A 21960 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-chloroacetoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2-chloro-3-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2-chloroacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-chloroacetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-CHLOROACETOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9GFN94N9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-chloroacetoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract: Ethyl 2-chloroacetoacetate is a reactive organic compound of significant interest in synthetic chemistry, particularly as a versatile intermediate in the manufacturing of pharmaceuticals and agrochemicals.[1] Its unique structure, featuring a carbonyl group and a chlorine atom, allows it to participate in a variety of substitution and addition reactions.[1] This document provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of its synthetic pathway.

Core Physicochemical Properties

This compound is a clear, colorless to pale yellow liquid at room temperature.[1][2] It is characterized by a chemical structure that imparts significant reactivity, making it a valuable building block in organic synthesis.[1]

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉ClO₃ | [1][2][3][4] |

| Molecular Weight | 164.59 g/mol | [2][3] |

| Density | 1.19 g/mL at 25 °C | [4][5] |

| Boiling Point | 200 °C (at atmospheric pressure) | [3][6] |

| 107 °C at 14 mmHg (19 hPa) | [4][5][7] | |

| Melting Point | -80 °C | [3][4][5][7] |

| Flash Point | 82 °C - 87 °C | [3][7] |

| Vapor Pressure | 1 mbar at 20 °C | [3] |

| 0.22 mmHg | [2] | |

| Water Solubility | 16.5 - 17 g/L at 20 °C | [5][6][7] |

| Refractive Index (n20/D) | 1.441 | [4][5] |

| pH | 3.3 (saturated aqueous solution) | [3] |

| log Pow (Octanol/Water) | 1.2 at 20 °C | [5][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. Below are protocols for the synthesis and analysis of this compound.

Synthesis of this compound via Chlorination

This compound is commonly prepared by the chlorination of ethyl acetoacetate (B1235776).[8] One effective method involves the use of sulfonyl chloride as the chlorinating agent.

Methodology:

-

Charging the Reactor: Add the raw material, ethyl acetoacetate, to a suitable reaction vessel.[9]

-

Cooling: Cool the reactor to a temperature between -5 °C and 10 °C.[9]

-

Addition of Chlorinating Agent: Slowly add sulfonyl chloride dropwise to the cooled ethyl acetoacetate.[9] A molar ratio of approximately 1:1.37 to 1:2.75 (ethyl acetoacetate to thionyl chloride) can be used when a solvent is present.[10][11]

-

Reaction: After the addition is complete, allow the mixture to slowly warm to 20-25 °C and maintain the reaction for 4 hours.[9]

-

Gas Removal: Following the reaction, slowly reduce the pressure in the reactor to a vacuum to remove residual acidic gases (hydrogen chloride and sulfur dioxide). These gases can be neutralized by absorption in a caustic soda solution.[9][10]

-

Purification: The remaining crude product is then purified by distillation under reduced pressure to yield this compound.[9] The fraction is typically collected at 107-108 °C / 1.87 kPa.[5][11]

Analytical Method: Gas Chromatography

Gas chromatography (GC) is a standard method for determining the purity of this compound and for detecting it as an isomer in related compounds like ethyl 4-chloroacetoacetate.[12]

Methodology:

-

Chromatographic Conditions:

-

Column: SE-54, 30 m x 0.25 mm x 0.25 µm.[12]

-

Carrier Gas: Nitrogen, with a flow rate of 33 ± 5 ml/min.[12]

-

Injector Temperature: 180 ± 5 °C.[12]

-

Detector (FID) Temperature: 200 ± 5 °C.[12]

-

Oven Temperature Program: Start at 90 ± 5 °C, ramp up at a rate of 30 ± 5 °C/min to a final temperature of 160 ± 5 °C.[12]

-

-

Sample Preparation: The sample to be analyzed is injected directly.

-

Injection: Inject 0.1 - 0.15 µL of the sample into the gas chromatograph.[12]

-

Data Analysis: The content of this compound is determined using an area normalization method from the resulting chromatogram. The retention time for this compound is expected at approximately 9.78 ± 0.5 min under these conditions.[12]

Reactivity and Synthetic Applications

This compound serves as a key intermediate in the synthesis of various heterocyclic compounds, including derivatives of thiazole (B1198619) and thiophene, which can possess anti-inflammatory properties.[5][10] Its reactivity is centered around the electrophilic carbon attached to the chlorine and the acidic α-carbon, making it suitable for enolate chemistry and nucleophilic substitution reactions.[13]

The diagram below illustrates a common synthetic pathway for producing this compound.

Caption: Synthesis of this compound.

Stability and Safety

Stability: this compound is stable under normal temperatures and pressures.[3][14] However, it is a combustible liquid and vapor, and its vapors can form explosive mixtures with air upon intense warming.[3][15]

Incompatibilities: It is incompatible with acids, bases, oxidizing agents, and reducing agents.[3][14]

Hazards: This chemical is harmful if swallowed and causes severe skin burns and eye damage.[14][16] It is also a lachrymator, meaning it irritates the eyes and causes tearing.[2][3] Inhalation may cause respiratory tract irritation.[3][14]

Handling and Storage: Use with adequate ventilation and ground containers when transferring material.[3] Store in a tightly closed container in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[3][6] Personal protective equipment, including chemical splash goggles, appropriate gloves, and protective clothing, should be worn when handling this substance.[3]

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C6H9ClO3 | CID 11858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. This compound [chembk.com]

- 5. This compound | 609-15-4 [chemicalbook.com]

- 6. lifechempharma.com [lifechempharma.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. This compound | 609-15-4 | FE36663 [biosynth.com]

- 9. CN105061210A - Preparation method for this compound - Google Patents [patents.google.com]

- 10. Page loading... [guidechem.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. CN103592402B - Method for detecting this compound in ethyl 4-chloroacetoacetate - Google Patents [patents.google.com]

- 13. globallinker.com [globallinker.com]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to Ethyl 2-chloroacetoacetate (CAS 609-15-4)

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-chloroacetoacetate, with the CAS number 609-15-4, is a highly reactive and versatile chemical intermediate. Its unique structure, featuring a chloroacetyl group and an ester functionality, makes it a critical building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. This guide provides a comprehensive overview of its chemical properties, synthesis, key applications, and safety protocols, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic ester-like odor.[1] It is stable under normal conditions but should be stored in a cool, dry place away from light and moisture to prevent degradation.[1] The compound is soluble in many organic solvents like ethanol, acetone, and chloroform, but has low solubility in water.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 609-15-4 | [1][2] |

| Molecular Formula | C₆H₉ClO₃ | [1] |

| Molecular Weight | 164.59 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.19 g/mL at 25 °C | [3] |

| Boiling Point | 107 °C at 14 mmHg | [3] |

| Melting Point | -45.00 °C | [1] |

| Flash Point | 82 °C (179.6 °F) | |

| Refractive Index | n20/D 1.441 | [3] |

| Solubility | Soluble in alcohols and ethers; low water solubility | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data Type | Key Identifiers | Source(s) |

| ¹H NMR | Spectrum available | [4] |

| ¹³C NMR | Spectrum available | [4] |

| IR Spectra (FTIR, ATR-IR, Near IR) | Spectra available | [5] |

| Mass Spectrometry (MS) | Spectrum available | [4] |

| SMILES String | CCOC(=O)C(Cl)C(C)=O | |

| InChI Key | RDULEYWUGKOCMR-UHFFFAOYSA-N | [4] |

Synthesis of this compound

The industrial synthesis of this compound is a carefully controlled process to ensure high purity, which is critical for its use as a pharmaceutical intermediate.[6] The most common methods involve the chlorination of ethyl acetoacetate (B1235776).

Experimental Protocol: Synthesis via Sulfonyl Chloride Method

This method is widely used as it selectively chlorinates the 2-position of ethyl acetoacetate, minimizing the formation of the 4-chloro isomer.[7]

Materials:

-

Ethyl acetoacetate

-

Sulfonyl chloride

-

Solvent (e.g., n-heptane, dichloroethane, or toluene)[3]

-

Hydrogen peroxide (for waste treatment)[7]

Procedure: [7]

-

Chlorination: Add ethyl acetoacetate to a reaction vessel. At room temperature, slowly add sulfonyl chloride dropwise over a period of 2 hours.

-

Maintain the reaction temperature between 80-100°C.

-

After the addition is complete, continue to stir the mixture at 80-100°C for an additional 2 hours to ensure the reaction goes to completion.

-

Gas Removal: The by-products, hydrogen chloride and sulfur dioxide gas, are generated during the reaction. These can be removed under a vacuum and treated.

-

Work-up and Purification: The crude product is then purified by distillation under reduced pressure to yield this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a cornerstone intermediate in organic synthesis due to its high reactivity.[1][2][6]

-

Pharmaceutical Synthesis: It is a key building block for a variety of active pharmaceutical ingredients (APIs).[8] Notable examples include the anti-gout medication febuxostat, the antibiotic cefditoren, and classes of drugs such as barbiturates and antimalarials.[2][7] It is also used in the synthesis of oxazoles and thiazoles, which can act as agonists for peroxisome proliferator-activated receptors (PPARs).[]

-

Agrochemical Industry: The compound is utilized in the production of pesticides and herbicides, contributing to crop protection and improved agricultural yields.[6][8]

-

Heterocyclic Chemistry: Its structure is ideal for constructing complex heterocyclic rings, which are prevalent in many biologically active molecules.[2]

-

Mechanistic Studies: Researchers use this compound to study various reaction mechanisms.[1] One interesting application is in the study of reductive dechlorination by Saccharomyces cerevisiae, which involves a glutathione-dependent dehalogenation pathway.[3][10]

Biochemical Pathway: Glutathione-Mediated Dechlorination

In a study involving Saccharomyces cerevisiae, this compound undergoes a novel glutathione-dependent dechlorination.[10] This process is catalyzed by a yet-to-be-identified glutathione-dependent dehalogenase.

Caption: Glutathione-dependent dechlorination of this compound.

Safety, Handling, and Storage

This compound is a hazardous chemical and requires careful handling. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[11][12]

Table 3: Safety and Handling Information

| Aspect | Recommendation | Source(s) |

| Personal Protective Equipment (PPE) | Chemical splash goggles, appropriate protective gloves, and protective clothing. Use a respirator if ventilation is inadequate. | [11] |

| Handling | Use in a well-ventilated area or under a chemical fume hood. Ground and bond containers when transferring. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using. | [11][12][13] |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep away from incompatible substances such as acids, bases, and oxidizing agents. | [][10][11][12] |

| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. | [11] |

| First Aid (Skin) | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention. | [11] |

| First Aid (Ingestion) | Do not induce vomiting. If the victim is conscious, give 2-4 cupfuls of milk or water. Seek immediate medical attention. | [11] |

| First Aid (Inhalation) | Remove from exposure to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | [11] |

| Fire Fighting | Use water spray, dry chemical, carbon dioxide, or chemical foam. Wear a self-contained breathing apparatus. | [11] |

This technical guide provides a foundational understanding of this compound for professionals in scientific fields. Its versatility as a chemical intermediate ensures its continued importance in the development of new pharmaceuticals and other essential chemical products. Adherence to strict safety protocols is paramount when handling this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. globallinker.com [globallinker.com]

- 3. This compound | 609-15-4 [chemicalbook.com]

- 4. This compound(609-15-4) 1H NMR spectrum [chemicalbook.com]

- 5. This compound | C6H9ClO3 | CID 11858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Page loading... [guidechem.com]

- 8. datahorizzonresearch.com [datahorizzonresearch.com]

- 10. lifechempharma.com [lifechempharma.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

A Technical Guide to Ethyl 2-Chloroacetoacetate: Properties, Synthesis, and Biochemical Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ethyl 2-chloroacetoacetate, a pivotal intermediate in organic and pharmaceutical chemistry. This document outlines its core physicochemical properties, a detailed experimental protocol for its synthesis, and a key biochemical pathway involving its metabolic transformation.

Core Physicochemical Data

This compound, also known as 2-Cl-ACE, is a reactive ester compound widely utilized as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes[1]. Its utility stems from the presence of both a chloroacetyl group and an ester functionality, making it a versatile reagent for enolate chemistry and nucleophilic substitution reactions[1].

The fundamental properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₆H₉ClO₃[1][2] |

| Molecular Weight | 164.59 g/mol [2][3] |

| CAS Number | 609-15-4[1][2] |

| Appearance | Colorless to pale yellow liquid[3] |

| Boiling Point | 107 °C at 14 mmHg |

| Density | 1.19 g/mL at 25 °C |

Synthesis of this compound via Sulfonyl Chloride Chlorination

A common and effective method for the preparation of this compound involves the chlorination of ethyl acetoacetate (B1235776) using sulfonyl chloride. This method is favored as it selectively chlorinates the 2-position, avoiding the formation of the 4-chloro isomer that can occur with harsher chlorinating agents[2].

Experimental Protocol

The following protocol is adapted from established synthesis methodologies[2][4].

-

Reaction Setup: In a suitable reactor, add the primary raw material, ethyl acetoacetate.

-

Cooling: Cool the reactor containing the ethyl acetoacetate to a temperature range of -5 to 10 °C.

-

Addition of Chlorinating Agent: Begin the dropwise addition of sulfonyl chloride to the cooled ethyl acetoacetate. The molar ratio of ethyl acetoacetate to sulfonyl chloride should be maintained at 1:1 to 1:1.1[4].

-

Reaction: After the complete addition of sulfonyl chloride, slowly raise the temperature of the mixture to 20-25 °C and allow the reaction to proceed for 4 hours[4].

-

Gas Removal: Upon completion of the reaction, slowly reduce the pressure in the reactor and apply a vacuum to remove any residual acidic gases, such as hydrogen chloride and sulfur dioxide[2][4]. These off-gases should be neutralized by bubbling through a caustic soda solution to minimize environmental impact[4].

-

Purification: The remaining crude product is then purified by distillation under reduced pressure to yield the final this compound product[2][4].

Biochemical Transformation: Reductive Dechlorination by Saccharomyces cerevisiae

This compound is subject to metabolic transformation by microorganisms such as the fungus Saccharomyces cerevisiae. This process involves a novel aerobic reductive dechlorination, which is mediated by cytosolic glutathione (B108866) (GSH)[5][][7]. This biochemical pathway is of significant interest as it represents a unique mechanism of microbial dehalogenation[5][][7].

The mechanism proceeds in two main steps:

-

Nucleophilic Substitution: The first step consists of a nucleophilic replacement of the chloride substituent on this compound by a molecule of glutathione[5][][7]. This reaction is catalyzed by a glutathione-dependent dehalogenase that is yet to be fully identified[5][][7].

-

Thiolytic Cleavage: In the subsequent enzyme-catalyzed step, a second glutathione molecule attacks the thioether bridge of the intermediate. This thiolytic cleavage liberates the dehalogenated product, ethyl acetoacetate, and results in the formation of glutathione disulfide (GSSG)[5][][7]. This step constitutes a net transfer of two electrons to the substrate[5][].

This glutathione-mediated pathway is an important example of how xenobiotic compounds can be metabolized by fungi under aerobic conditions[5].

Caption: Glutathione-mediated reductive dechlorination of this compound.

References

- 1. globallinker.com [globallinker.com]

- 2. Page loading... [wap.guidechem.com]

- 3. wacker.com [wacker.com]

- 4. CN105061210A - Preparation method for this compound - Google Patents [patents.google.com]

- 5. Fungal aerobic reductive dechlorination of this compound by Saccharomyces cerevisiae: mechanism of a novel type of microbial dehalogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lifechempharma.com [lifechempharma.com]

An In-depth Technical Guide to the Solubility of Ethyl 2-chloroacetoacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl 2-chloroacetoacetate, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Understanding its solubility profile is critical for reaction optimization, purification processes, and formulation development.

Executive Summary

This compound (CAS No. 609-15-4) is a colorless to pale yellow liquid that exhibits high solubility in a wide range of common organic solvents.[1][2][3] This includes alcohols, ethers, ketones, esters, and chlorinated hydrocarbons.[4] Conversely, it is only slightly soluble in water.[1][2] While precise quantitative solubility data in organic solvents is not extensively available in published literature, this guide consolidates the available qualitative and quantitative information and provides a detailed experimental protocol for its determination.

Data Presentation: Solubility of this compound

The following table summarizes the known solubility of this compound in various solvents. It is important to note that for many organic solvents, the available data is qualitative. The term "soluble" or "readily soluble" generally implies a high degree of solubility, potentially including complete miscibility.

| Solvent | Chemical Class | Temperature (°C) | Solubility |

| Water | Protic | 20 | 17 g/L[2][4][5] |

| Methanol | Alcohol | Ambient | Soluble |

| Ethanol | Alcohol | Ambient | Soluble[1][2] |

| Acetone | Ketone | Ambient | Soluble[1][2] |

| Ethyl Acetate | Ester | Ambient | Slightly Soluble |

| Diethyl Ether | Ether | Ambient | Soluble[3] |

| Chloroform | Chlorinated Hydrocarbon | Ambient | Soluble[1] |

| Methylene Dichloride (MDC) | Chlorinated Hydrocarbon | Ambient | Soluble |

| Ethylene Dichloride (EDC) | Chlorinated Hydrocarbon | Ambient | Soluble |

Experimental Protocols: Determining Solubility

The solubility of this compound can be experimentally determined using established methods. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solute is essential to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the sealed container in a thermostatically controlled shaker bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The agitation should be vigorous enough to keep the solid phase suspended.

-

Phase Separation: After the equilibration period, allow the container to stand undisturbed in the shaker bath at the same temperature for at least 24 hours to allow the undissolved solute to settle.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a pre-warmed (or pre-cooled, to match the experimental temperature) syringe. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Quantification:

-

Accurately weigh the volumetric flask containing the filtered solution to determine the mass of the solution.

-

Dilute the sample to an appropriate concentration with the same solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or GC. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

-

Data Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution and can be expressed in various units (e.g., g/L, mg/mL, mol/L, or g/100g of solvent).

Mandatory Visualization

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound in organic solvents, essential for its application in research and development. For projects requiring precise solubility data, it is recommended to perform experimental determination using the protocol outlined.

References

Tautomerism in Ethyl 2-chloroacetoacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-chloroacetoacetate, a key intermediate in pharmaceutical and chemical synthesis, exhibits keto-enol tautomerism, a fundamental equilibrium that significantly influences its reactivity and properties. This technical guide provides a comprehensive overview of the tautomeric behavior of this compound, detailing the underlying principles, the impact of substituents and solvents, and the analytical techniques employed for its characterization. Detailed experimental protocols for the quantitative determination of tautomeric ratios using Nuclear Magnetic Resonance (NMR) spectroscopy are provided, alongside an exploration of Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopic methods. This document aims to serve as a valuable resource for researchers and professionals working with this versatile compound.

Introduction to Tautomerism in β-Keto Esters

Tautomers are constitutional isomers that readily interconvert, with the most common form involving the migration of a proton. In β-keto esters like ethyl acetoacetate (B1235776) and its derivatives, the equilibrium between the keto and enol forms is of paramount importance.[1][2] The keto form contains two carbonyl groups, while the enol form consists of a carbon-carbon double bond and a hydroxyl group, often stabilized by an intramolecular hydrogen bond.[3]

The position of this equilibrium is sensitive to various factors, including the molecular structure, solvent polarity, temperature, and concentration. Understanding and controlling this equilibrium is crucial for predicting and manipulating the chemical behavior of this compound in synthetic applications.

The Influence of the α-Chloro Substituent

The presence of an electron-withdrawing chloro group at the α-position (C2) of ethyl acetoacetate has a pronounced effect on the keto-enol equilibrium. Electron-withdrawing substituents are known to favor the enol form.[3] This is attributed to the inductive effect of the chlorine atom, which increases the acidity of the α-proton, thereby facilitating its removal to form the enolate intermediate, a precursor to the enol tautomer. Consequently, this compound is expected to exhibit a higher percentage of the enol form compared to its unsubstituted counterpart, ethyl acetoacetate.

Quantitative Analysis of Tautomeric Equilibrium

The ratio of keto to enol tautomers can be quantitatively determined using various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful and widely used method.

Data Presentation

The following table summarizes representative data on the keto-enol equilibrium of ethyl acetoacetate in different solvents to provide a comparative baseline. It is anticipated that for this compound, the percentage of the enol form will be significantly higher under similar conditions due to the electronic effect of the chlorine atom.

| Compound | Solvent | % Keto | % Enol | Keq ([enol]/[keto]) | Reference |

| Ethyl Acetoacetate | Neat (32 °C) | 90.1% | 9.9% | 0.099 | [1] |

| Ethyl Acetoacetate | Carbon Tetrachloride | - | ~49% | - | [2] |

| Ethyl Acetoacetate | Water (D2O) | >98% | <2% | <0.02 | [2] |

Experimental Protocols

Determination of Tautomeric Ratio by 1H NMR Spectroscopy

This protocol outlines the procedure for determining the keto-enol equilibrium constant of this compound in various solvents.

Materials:

-

This compound

-

Deuterated solvents (e.g., Chloroform-d, CDCl3; Dimethyl sulfoxide-d6, DMSO-d6; Benzene-d6, C6D6)

-

Tetramethylsilane (TMS) as an internal standard

-

5 mm NMR tubes

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation:

-

Prepare stock solutions of this compound in the desired deuterated solvents at a concentration of approximately 10-20 mg/mL.

-

Add a small amount of TMS to each solution as an internal reference (0 ppm).

-

Transfer the solutions to clean, dry 5 mm NMR tubes.

-

-

NMR Data Acquisition:

-

Acquire 1H NMR spectra of each sample using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Set the spectral width to cover the expected chemical shift range (typically 0-15 ppm).

-

-

Data Analysis:

-

Process the NMR spectra (Fourier transform, phase correction, and baseline correction).

-

Identify the characteristic signals for the keto and enol tautomers. For this compound, the key signals are:

-

Keto form: A singlet for the α-proton (CH-Cl) and a singlet for the methyl protons (CH3-C=O).

-

Enol form: A singlet for the vinylic proton (=CH) and a singlet for the enolic hydroxyl proton (OH), which is often broad and can appear at a downfield chemical shift (10-15 ppm). The methyl protons will also have a distinct chemical shift compared to the keto form.

-

-

Integrate the area of a well-resolved, non-overlapping signal for each tautomer. For instance, integrate the α-proton of the keto form and the vinylic proton of the enol form.

-

Calculate the percentage of each tautomer using the following formula: % Enol = [Integral(enol) / (Integral(enol) + Integral(keto))] * 100 % Keto = [Integral(keto) / (Integral(enol) + Integral(keto))] * 100 (Note: Ensure that the integrated signals correspond to the same number of protons, or apply a correction factor if necessary).

-

Calculate the equilibrium constant (Keq): Keq = % Enol / % Keto

-

Characterization by FTIR and UV-Vis Spectroscopy

FTIR Spectroscopy:

-

Acquire the infrared spectrum of a thin film of neat this compound or a solution in a suitable solvent (e.g., CCl4).

-

Keto form: Look for two distinct C=O stretching bands, one for the ketone (~1725 cm-1) and one for the ester (~1745 cm-1).[4]

-

Enol form: Observe a C=C stretching band (~1650 cm-1) and a broad O-H stretching band (~3200-2500 cm-1) due to the intramolecular hydrogen bond.

UV-Vis Spectroscopy:

-

Dissolve this compound in a UV-transparent solvent (e.g., hexane, ethanol).

-

Keto form: Exhibits a weak n→π* transition at a longer wavelength.

-

Enol form: Shows a strong π→π* transition at a shorter wavelength due to the conjugated system. The position of this band can be sensitive to solvent polarity.

Visualizations

The following diagrams illustrate the core concepts of tautomerism and the experimental workflow for its analysis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Stability and Storage of Ethyl 2-chloroacetoacetate

Introduction

This compound (CAS No. 609-15-4) is a versatile chemical intermediate widely utilized in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its bifunctional nature, containing both a reactive chlorine atom and a β-keto ester moiety, makes it a valuable building block in organic synthesis. Understanding the stability and appropriate storage conditions of this compound is critical to ensure its purity, reactivity, and the safety of its handling and use in research and manufacturing. This guide provides a comprehensive overview of the stability of this compound, recommended storage conditions, and methodologies for its analysis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₉ClO₃ |

| Molecular Weight | 164.59 g/mol [3] |

| Appearance | Clear, colorless to pale yellow liquid[1] |

| Boiling Point | 107 °C at 14 mmHg |

| Density | 1.19 g/mL at 25 °C |

| Refractive Index | n20/D 1.441 |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and chloroform.[1] Limited solubility in water (17 g/L at 20 °C). |

Stability Profile

This compound is generally stable under normal temperatures and pressures when stored correctly.[1] However, its stability is influenced by several factors, including exposure to moisture, light, and incompatible materials.

Hydrolytic Stability

As a β-keto ester, this compound is susceptible to hydrolysis, which can be catalyzed by both acids and bases. The ester linkage can be cleaved to yield 2-chloroacetoacetic acid and ethanol. The resulting 2-chloroacetoacetic acid is a β-keto acid and is prone to decarboxylation, especially upon heating, to form chloroacetone.

Photostability

This compound is reported to be sensitive to light.[1] Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. While specific studies on the photolytic degradation of this compound in solution are limited, analogous compounds can undergo photodegradation through various mechanisms, including cleavage of the carbon-chlorine bond or reactions involving the keto-ester moiety. To maintain its integrity, the compound should be stored in amber-colored or opaque containers to protect it from light.

Thermal Stability

Thermal decomposition of this compound can lead to the release of hazardous products, including hydrogen chloride, carbon monoxide, and carbon dioxide.[1] While the onset of significant thermal decomposition for the pure liquid is not well-documented in publicly available literature, it is advisable to avoid prolonged exposure to high temperatures.

Atmospheric Degradation

A study on the gas-phase reaction of this compound with OH radicals at 298 K provides insight into its atmospheric degradation. The rate coefficient for this reaction was determined to be (3.32 ± 0.74) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹.[4][5] The primary degradation products identified were acetic acid, acetaldehyde, and formyl chloride.[4][5] This indicates that in the presence of oxidative species, the molecule can undergo degradation.

Incompatibilities

To ensure the stability and safety of this compound, contact with the following materials should be avoided:

-

Acids and Bases: Catalyze hydrolysis.

-

Oxidizing Agents: Can lead to vigorous and exothermic reactions.

-

Reducing Agents: May react with the chloro and keto functionalities.

Recommended Storage Conditions

Based on its stability profile, the following storage conditions are recommended for this compound:

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation |

| Temperature | Cool, dry place. Refrigeration (2-8 °C) under an inert atmosphere (e.g., nitrogen or argon) is often recommended for long-term storage. |

| Light | Protect from light by storing in an amber or opaque container. |

| Atmosphere | Store under an inert atmosphere to prevent oxidation and hydrolysis. |

| Container | Tightly sealed, chemically resistant container (e.g., glass). |

| Ventilation | Store in a well-ventilated area. |

Logical Flow for Handling and Storage

Caption: Recommended workflow for handling and storage of this compound.

Experimental Protocols for Stability Assessment

To perform a comprehensive stability assessment of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.

Protocol 1: Development of a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase Development:

-

Start with a gradient elution using a mixture of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid to improve peak shape.

-

A typical starting gradient could be 10-90% B over 20 minutes.

-

Analyze a sample of this compound to determine its retention time.

Forced Degradation Studies: To generate potential degradation products and demonstrate the specificity of the method, perform forced degradation studies under the following conditions:[6][7][8][9]

-

Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 60 °C for a specified period (e.g., 2, 4, 8 hours). Neutralize before injection.

-

Base Hydrolysis: Reflux the sample in 0.1 N NaOH at room temperature for a specified period (e.g., 30 minutes, 1, 2 hours). Neutralize before injection.

-

Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for a specified period (e.g., 2, 4, 8 hours).

-

Thermal Degradation: Heat the sample at an elevated temperature (e.g., 80 °C) for a specified period.

-

Photodegradation: Expose the sample to UV light (e.g., 254 nm) for a specified period.

Method Optimization and Validation:

-

Inject samples from the forced degradation studies into the HPLC system.

-

Optimize the gradient, flow rate, and column temperature to achieve baseline separation of the parent compound and all degradation products.

-

Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Workflow for Stability-Indicating Method Development

Caption: Workflow for developing a stability-indicating HPLC method.

Protocol 2: Long-Term and Accelerated Stability Studies

Objective: To evaluate the stability of this compound under ICH recommended storage conditions.[10][11][12][13][14][15][16]

Storage Conditions:

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

Procedure:

-

Package this compound in its intended container-closure system.

-

Place samples in stability chambers maintained at the long-term and accelerated conditions.

-

Pull samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 3, 6 months for accelerated).

-

Analyze the samples using the validated stability-indicating HPLC method for purity and the presence of degradation products.

-

Monitor physical appearance (color, clarity) at each time point.

Data Presentation

The results of the stability studies should be tabulated to facilitate comparison and analysis.

Table 3: Example Data Table for Stability Study of this compound

| Storage Condition | Time Point (Months) | Appearance | Purity (%) by HPLC | Total Degradation Products (%) |

| 25 °C / 60% RH | 0 | Clear, colorless | 99.8 | 0.2 |

| 3 | Clear, colorless | 99.7 | 0.3 | |

| 6 | Clear, colorless | 99.7 | 0.3 | |

| 9 | Clear, colorless | 99.6 | 0.4 | |

| 12 | Clear, colorless | 99.5 | 0.5 | |

| 40 °C / 75% RH | 0 | Clear, colorless | 99.8 | 0.2 |

| 1 | Clear, colorless | 99.5 | 0.5 | |

| 3 | Clear, pale yellow | 99.0 | 1.0 | |

| 6 | Clear, pale yellow | 98.2 | 1.8 |

This compound is a stable compound when stored under appropriate conditions. Its primary stability concerns are sensitivity to moisture, light, and incompatible materials such as acids, bases, and oxidizing agents. For long-term storage and to ensure the integrity of the material for use in research and drug development, it is imperative to store it in a cool, dry, dark environment, preferably under an inert atmosphere. The implementation of a robust stability testing program, utilizing a validated stability-indicating analytical method, is essential for determining its shelf-life and ensuring its quality over time.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C6H9ClO3 | CID 11858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. OH-initiated degradation of mthis compound and this compound: Kinetics, products and mechanisms at 298 K and atmospheric pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. asianjpr.com [asianjpr.com]

- 7. scispace.com [scispace.com]

- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 9. Forced Degradation Design: Acid/Base/Oxidation/Thermal/Light Without Artifacts – Pharma Stability [pharmastability.com]

- 10. database.ich.org [database.ich.org]

- 11. memmert.com [memmert.com]

- 12. ikev.org [ikev.org]

- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 15. ema.europa.eu [ema.europa.eu]

- 16. Stability testing protocols | PPTX [slideshare.net]

Commercial Availability and Synthetic Utility of Ethyl 2-chloroacetoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-chloroacetoacetate (CAS No. 609-15-4) is a versatile and highly reactive chemical intermediate crucial to the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1][2] Its bifunctional nature, possessing both a reactive chloro group and a keto-ester moiety, makes it a valuable building block in organic synthesis.[3] This technical guide provides an in-depth overview of its commercial availability, key chemical properties, and detailed experimental protocols for its synthesis and application in the development of active pharmaceutical ingredients (APIs).

Commercial Availability

This compound is readily available from numerous chemical suppliers worldwide. It is typically offered in various grades and quantities, catering to both laboratory-scale research and industrial-scale production.

| Supplier | Purity/Grade | Available Quantities |

| Tokyo Chemical Industry (TCI) | >95.0% (GC) | Contact for details |

| Thermo Scientific Chemicals | 96% | 100 g, 500 g |

| Sigma-Aldrich | 95% | Contact for details |

| AVD Pharmaceuticals | >98% | Up to 200 kg HDPE drums |

| Sri Haimavathi Organics | min 99.0% (Commercial Grade) | 5 kg, 10 kg, 25 kg, 200 kg |

| Oakwood Products, Inc. | 95% | 100 g |

| GTI Laboratory Supplies | 97.0% (for synthesis) | 30 ml |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 609-15-4[4] |

| Molecular Formula | C6H9ClO3[4] |

| Molecular Weight | 164.59 g/mol [4] |

| Appearance | Colorless to pale yellow liquid[5] |

| Boiling Point | 107 °C at 14 mmHg[4] |

| Density | 1.19 g/mL at 25 °C[4] |

| Refractive Index | n20/D 1.441[4] |

| Flash Point | 82 °C (179.6 °F)[4] |

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound is the chlorination of ethyl acetoacetate (B1235776) using sulfonyl chloride.[5] This method is favored over direct chlorination with chlorine gas, which can lead to a mixture of 2-chloro and 4-chloro isomers that are difficult to separate.[5]

Experimental Protocol: Synthesis via Sulfonyl Chloride Method

This protocol is adapted from established industrial processes.[5][6]

Materials:

-

Ethyl acetoacetate

-

Sulfonyl chloride

-

Caustic soda solution (for scrubbing acidic gases)

Procedure:

-

Charge a reactor with ethyl acetoacetate.

-

Cool the reactor to a temperature between -5 and 10 °C.

-

Slowly add sulfonyl chloride dropwise to the cooled ethyl acetoacetate. The molar ratio of ethyl acetoacetate to sulfonyl chloride should be approximately 1:1 to 1:1.1.[6]

-

After the addition is complete, slowly raise the temperature of the reaction mixture to 20-25 °C and maintain for 4 hours.[6]

-

Upon completion of the reaction, slowly reduce the pressure to vacuum to remove residual acidic gases (HCl and SO2). These gases should be scrubbed using a caustic soda solution.[6]

-

The remaining crude product is then purified by vacuum distillation to yield this compound.[6]

Caption: Experimental workflow for the synthesis of this compound.

Application in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of numerous pharmaceuticals, including the anti-gout medication Febuxostat (B1672324) and the anticoagulant Apixaban.[3][7] A common synthetic strategy involves the Hantzsch thiazole (B1198619) synthesis.

Experimental Protocol: Hantzsch Thiazole Synthesis for a Febuxostat Intermediate

This protocol describes the synthesis of an ethyl 2-(substituted-phenyl)-4-methylthiazole-5-carboxylate, a core intermediate for Febuxostat.[4][8][9]

Materials:

-

This compound

-

Absolute ethanol

Procedure:

-

In a clean, dry reaction kettle equipped with a stirrer and thermometer, add 4-hydroxythiobenzamide and absolute ethanol.[4]

-

Begin stirring and heat the mixture to approximately 70°C until the solid dissolves.[4]

-

Slowly add this compound to the reaction mixture. An initial portion can be added, and upon observing turbidity (indicating the start of the reaction), the addition should be paused and the external heating stopped to control the exothermic reaction.[4]

-

Once the initial exotherm subsides, continue the dropwise addition of the remaining this compound while maintaining a gentle reflux.[4]

-

After the addition is complete, continue to reflux the mixture for approximately 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]

-

Upon completion, cool the reaction mixture. The product, ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate hydrochloride, will precipitate as a solid.[4]

-

Filter the solid product, wash with a small amount of cold ethanol, and dry.[9]

Caption: Hantzsch thiazole synthesis for a Febuxostat intermediate.

Application in Apixaban Synthesis

This compound is also a precursor in the synthesis of Apixaban. It is used to prepare ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, a key building block.[2] This intermediate is then reacted with a lactam derivative in a 1,3-cycloaddition reaction.[2][10]

Caption: Simplified pathway to an Apixaban precursor using this compound.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, causes severe skin burns and eye damage, and is a flammable liquid and vapor.[11] Personal protective equipment, including gloves, safety goggles, and a face shield, should be worn when handling this chemical.[4]

This guide provides a comprehensive overview of the commercial availability and synthetic applications of this compound. The detailed protocols and diagrams are intended to assist researchers and drug development professionals in their work with this important chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Synthetic method of febuxostat - Eureka | Patsnap [eureka.patsnap.com]

- 5. Page loading... [wap.guidechem.com]

- 6. CN105061210A - Preparation method for this compound - Google Patents [patents.google.com]

- 7. CN107400131B - Apixaban derivatives and preparation method and use thereof - Google Patents [patents.google.com]

- 8. Preparation method of intermediate of febuxostat (2010) | Xingguo Zhou [scispace.com]

- 9. Preparation method of febuxostat intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 10. US10118924B2 - Process for the preparation of Apixaban and intermediates thereof - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

The Versatility of Ethyl 2-chloroacetoacetate: A Technical Guide to its Core Chemical Reactions

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-chloroacetoacetate (E2CA) is a highly versatile and reactive chemical intermediate, pivotal in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] Its bifunctional nature, possessing both a reactive chloro group and a β-ketoester moiety, allows it to participate in a diverse range of chemical transformations, making it an invaluable building block in modern organic synthesis.[2] This technical guide provides an in-depth exploration of the key chemical reactions of E2CA, complete with experimental protocols, quantitative data, and mechanistic diagrams to support researchers and professionals in the field of drug development and chemical synthesis.

Key Chemical Reactions

This compound is a precursor for a variety of heterocyclic compounds and can undergo reactions such as alkylation and reduction. Its utility in multicomponent reactions like the Hantzsch pyridine (B92270) synthesis, the Gewald aminothiophene synthesis, and the Japp-Klingemann reaction further underscores its importance in constructing complex molecular architectures.

Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a classic multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form a dihydropyridine (B1217469), which can then be oxidized to the corresponding pyridine.[3][4][5] This reaction is fundamental in the synthesis of various calcium channel blockers such as nifedipine (B1678770) and amlodipine.[3]

This protocol outlines the synthesis of bridged 1,4-dihydropyridines using a bis(β-ketoester) derived from E2CA chemistry.[6]

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine butane-1,4-diyl diacetoacetate (1.0 eq.), the desired aldehyde (1.0 eq.), and ammonium acetate (1.2 eq.).[6]

-

Solvent Addition: Add 20-30 mL of ethanol (B145695) to the flask.[6]

-

Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.[6]

-

Monitoring: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume using a rotary evaporator. The resulting crude product can be purified by recrystallization or column chromatography.

| Reactants | Product | Yield | Reference |

| Ethyl acetoacetate (B1235776), paraformaldehyde, ammonium acetate | 4-unsubstituted dihydropyridine (diludine) | 75% | [7] |

| Benzaldehyde, ethyl acetoacetate, ammonium acetate (ultrasonic irradiation) | 1,4-dihydropyridine derivative | 96% | [3] |

The Hantzsch synthesis proceeds through the formation of a Knoevenagel condensation product and an enamine, which then undergo a Michael addition followed by cyclization and dehydration.[6]

Caption: Mechanism of the Hantzsch Pyridine Synthesis.

Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base.[8][9] This reaction is highly valuable for the synthesis of thiophene-containing compounds, which are prevalent in many biologically active molecules.[10]

This protocol outlines a typical one-pot synthesis of a 2-aminothiophene derivative.[11]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, add the ketone or aldehyde (1.0 eq.), an active methylene (B1212753) nitrile such as ethyl cyanoacetate (B8463686) (1.0 eq.), elemental sulfur (1.1 eq.), and a suitable solvent like ethanol.[11]

-

Base Addition: Add an amine base, for example, morpholine (B109124) (1.0 eq.), to the mixture.[11]

-

Reaction: Heat the reaction mixture with stirring at a temperature of 50-70 °C.[11]

-

Monitoring: Monitor the reaction's progress by TLC.[11]

-

Work-up and Purification: After completion (typically 2-12 hours), cool the mixture to room temperature. If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry. If no precipitate is present, pour the reaction mixture into ice-water and collect the resulting solid by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol.[11]

| Ketone/Aldehyde | Nitrile | Yield | Reference |

| Various ketones | Malonodinitrile (in water, ultrasound) | 42-90% | [10] |

| Various ketones | Malonodinitrile/Ethyl cyanoacetate (in triethylamine/water) | 75-98% | [10] |

The Gewald reaction is initiated by a Knoevenagel-Cope condensation, followed by the addition of sulfur and subsequent cyclization and aromatization to form the thiophene (B33073) ring.[12][13]

Caption: Mechanism of the Gewald Aminothiophene Synthesis.

Japp-Klingemann Reaction

The Japp-Klingemann reaction is a method for synthesizing hydrazones from β-keto-esters (or β-keto-acids) and aryl diazonium salts.[14][15] The resulting hydrazones are important intermediates for the synthesis of indole (B1671886) compounds via the Fischer indole synthesis.[15]

This protocol details the synthesis of ethyl pyruvate (B1213749) phenylhydrazone from ethyl acetoacetate and aniline (B41778).[16]

-

Diazonium Salt Preparation: In a suitable flask, dissolve aniline (0.1 mol) in a mixture of concentrated hydrochloric acid (0.25 mol) and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (0.1 mol) dropwise, ensuring the temperature does not exceed 5 °C.[16]

-

Coupling Reaction: In a separate flask, dissolve ethyl acetoacetate (0.1 mol) and sodium acetate (0.3 mol) in ethanol. Cool this solution to 0-5 °C. Slowly add the freshly prepared diazonium salt solution to the ethyl acetoacetate solution, maintaining the temperature below 5 °C.[16]

-

Reaction Completion: Continue stirring the reaction mixture at 0-5 °C for 1-2 hours, then allow it to stand at room temperature overnight.[16]

-

Work-up and Purification: Pour the reaction mixture into a large volume of cold water. Collect the precipitated crude product by filtration and wash with cold water until neutral. Recrystallize the crude product from ethanol to obtain pure ethyl pyruvate phenylhydrazone.[16]

The reaction involves the deprotonation of the β-keto-ester, followed by nucleophilic attack on the diazonium salt to form an azo compound, which then hydrolyzes and rearranges to the final hydrazone.[14][17]

Caption: Mechanism of the Japp-Klingemann Reaction.

Synthesis of Thiazoles

This compound is a key starting material for the synthesis of thiazole (B1198619) derivatives, which are important scaffolds in medicinal chemistry.[18] The Hantzsch thiazole synthesis is a common method employed.

This protocol describes a one-pot synthesis of an ethyl 2-amino-4-methylthiazole-5-carboxylate derivative.[19]

-

Reaction Setup: In a 250 mL round-bottom flask with a magnetic stirrer, dissolve this compound (10 mmol) in ethanol (50 mL).[19]

-

Thiourea (B124793) Addition: Add thiourea (12 mmol) to the flask.[19]

-

Cyclization: Reflux the reaction mixture for 4-6 hours.[19]

-

Monitoring: Monitor the reaction's progress by TLC.

-

Work-up and Purification: After completion, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure. Pour the concentrated mixture into ice-cold water (100 mL). Collect the precipitated solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.[19]

| α-Halocarbonyl | Thioamide | Product | Yield | Reference |

| Ethyl-2-chloroacetoacetate | Phenylthiourea (in PEG-600) | 3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one derivative | 93% | [20] |

| Dithiocarbamates | α-halocarbonyl compounds (in water) | 4-substituted-2-(alkylsulfanyl)thiazoles | 75-90% | [20] |

Alkylation

The α-carbon of this compound is acidic and can be deprotonated to form an enolate, which can then be alkylated by various electrophiles. This reaction is fundamental for introducing alkyl substituents at the α-position.

-

Enolate Formation: In a flame-dried flask under an inert atmosphere, prepare a solution of a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an anhydrous solvent (e.g., THF). Cool the mixture to an appropriate temperature (0 °C for NaH, -78 °C for LDA). Slowly add a solution of this compound in the same solvent. Stir for 30-60 minutes to ensure complete enolate formation.[21]

-

Alkylation: Slowly add a solution of the alkyl halide in the same solvent to the enolate solution at the same temperature.[21]

-

Monitoring: Monitor the reaction progress by TLC or GC.

-

Work-up and Purification: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride or dilute acid. Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.[21]

| Issue | Potential Cause | Suggested Solution | Reference |

| Low Yield | Incomplete deprotonation, presence of water | Use a stronger base (e.g., NaH, LDA), ensure anhydrous conditions | [21] |

| O-alkylation byproduct | "Free" oxygen anion | Use less polar solvents, use alkyl iodides | [21] |

| Dialkylation | Monoalkylated product is also acidic | Use a slight excess of this compound | [21] |

Reduction

The ketone functionality in this compound can be stereoselectively reduced to a secondary alcohol, yielding chiral building blocks like ethyl (S)-4-chloro-3-hydroxybutanoate, which are valuable intermediates in the synthesis of pharmaceuticals.[22][23] This reduction is often achieved using biocatalysts such as baker's yeast or isolated enzymes.[23][24]

-

Yeast Activation: Activate baker's yeast in a suitable medium (e.g., glucose solution) at 30 °C with shaking.[23]

-

Bioreduction: Harvest the activated yeast and resuspend it in a buffer. Add ethyl 4-chloro-3-oxobutanoate to the yeast suspension. The reaction can be performed in a biphasic system (e.g., water/isooctane) to improve substrate availability and product recovery.[23]

-

Monitoring: Monitor the conversion of the substrate and the enantiomeric excess (e.e.) of the product by chiral HPLC or GC.

-

Work-up and Purification: After the desired conversion is reached, extract the product from the reaction mixture with an organic solvent. Dry the organic layer and remove the solvent. The product can be purified by column chromatography.

| Substrate | Biocatalyst | Product | Yield | e.e. | Reference |

| Ethyl 4-chloro-3-oxobutanoate | Baker's yeast | Ethyl (S)-4-chloro-3-hydroxybutanoate | 93.9% | 91.4% | [23] |

| Ethyl 4-chloro-3-oxobutanoate | Candida magnoliae | (S)-CHBE | 90 g/L | 96.6% | [25] |

| Ethyl 4-chloro-3-oxobutanoate | Cylindrocarpon sclerotigenum | (S)-ECHB | High | >99% | [22] |

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow applicable to many of the reactions described in this guide.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. nbinno.com [nbinno.com]

- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 5. chemtube3d.com [chemtube3d.com]

- 6. benchchem.com [benchchem.com]

- 7. scite.ai [scite.ai]

- 8. Gewald Reaction [organic-chemistry.org]

- 9. Gewald reaction - Wikipedia [en.wikipedia.org]

- 10. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 15. Japp-Klingemann_reaction [chemeurope.com]

- 16. benchchem.com [benchchem.com]

- 17. Japp klingemann reaction | PPTX [slideshare.net]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. bepls.com [bepls.com]

- 21. benchchem.com [benchchem.com]

- 22. tandfonline.com [tandfonline.com]

- 23. asianpubs.org [asianpubs.org]

- 24. arkat-usa.org [arkat-usa.org]

- 25. Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Role of Ethyl 2-Chloroacetoacetate in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of ethyl 2-chloroacetoacetate in the agrochemical industry. This versatile building block serves as a key precursor for the synthesis of a range of potent fungicides and insecticides. Its bifunctional nature, featuring a reactive α-chloro ketone and an ethyl ester group, allows for the construction of complex heterocyclic scaffolds that are central to the activity of many commercial agrochemicals.[1][2][3] This document details the synthetic pathways, experimental protocols, and key data for the preparation of important agrochemical intermediates and final products derived from this compound.

Synthesis of Thiazole-Based Fungicide Intermediates

This compound is a crucial starting material for the Hantzsch thiazole (B1198619) synthesis, a classic and widely used method for constructing the thiazole ring.[4] This heterocyclic motif is found in numerous fungicides. A key intermediate in the synthesis of several commercial fungicides is ethyl 2-amino-4-methylthiazole-5-carboxylate.

Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

This protocol outlines the one-pot synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate from this compound and thiourea (B124793).

Reaction Scheme:

Caption: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate.

Experimental Protocol:

-

In a four-necked flask, prepare a solution of ethanol containing 25% ethyl acetate (B1210297).

-

Add 30.4 g of thiourea and 1.5 g of sodium carbonate to the solution.

-

Heat the mixture to 45 °C with stirring.

-

Slowly add 33 g of this compound dropwise over 20-30 minutes.

-

After the addition is complete, heat the reaction mixture to 65 °C and maintain for 5 hours.

-

Remove most of the solvent by distillation under normal pressure and then cool the mixture to room temperature.

-

Filter to remove any unreacted thiourea.

-

Add the filtrate to 500 mL of water and adjust the pH to 9-10 with a 30% sodium hydroxide (B78521) solution while stirring.

-

Stir for an additional 30 minutes.

-

Collect the precipitated product by suction filtration and dry under vacuum for 2 hours.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 98.39% | [1] |

| Melting Point | 172-173 °C | [1] |

This thiazole intermediate is a precursor to fungicides like Thifluzamide. The synthesis of Thifluzamide involves the conversion of the ester group to a carboxylic acid, followed by amide coupling with 2,6-dibromo-4-(trifluoromethoxy)aniline.

Synthesis of Pyrazole-Based Insecticides

This compound's reactivity is analogous to its precursor, ethyl acetoacetate, which is a key starting material for the synthesis of pyrazole-based agrochemicals. The pyrazole (B372694) ring system is the core of many potent insecticides, such as Fipronil (B1672679). While direct synthesis from this compound is less commonly documented, the principles of pyrazole formation through condensation with hydrazines are directly applicable.

Conceptual Workflow for Pyrazole Synthesis

The synthesis of the pyrazole core of Fipronil involves the reaction of a β-ketoester derivative with a substituted hydrazine. The workflow illustrates the key steps in forming the pyrazole ring, a reaction for which this compound's reactivity is highly relevant.

Caption: Conceptual workflow for pyrazole synthesis.

Synthesis of Fipronil

The synthesis of Fipronil is a multi-step process. A key intermediate is 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyanopyrazole. This intermediate is then converted to Fipronil.

Experimental Protocol for a Key Step in Fipronil Synthesis (Oxidation):

-

In a suitable reaction vessel, create a mixture of 1200 g of trichloroacetic acid, 300 g of chlorobenzene (B131634), and 2 g of boric acid.

-

Add 421 g of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole to the mixture.

-

Cool the contents to 15-20 °C.

-

Add 68 g of 50% aqueous hydrogen peroxide.

-

Stir the reaction mixture for 20 hours.

-

Following workup, 418 g of Fipronil with a purity of 94% is obtained.

-

The crude Fipronil can be purified using chlorobenzene followed by a mixture of ethyl acetate and chlorobenzene (80:20 v/v) to yield 371 g of Fipronil with a purity greater than 97%.[1]

Quantitative and Spectral Data for Fipronil:

| Parameter | Value | Reference |

| Purity (after purification) | >97% | [1] |

| ¹H NMR (400 MHz, CDCl₃) | δ: 8.22 (s, 1H, pyrazole-H), 7.80 (s, 2H, C₆H₂) | [2] |

| ESI-MS m/z (%) | 422 [M+H]⁺, 424 [M+H+2]⁺ | [2] |

Signaling Pathways and Mode of Action

The agrochemicals synthesized from this compound derivatives target specific biological pathways in pests and fungi.

Caption: Mode of action for thiazole fungicides and pyrazole insecticides.

Thiazole-based fungicides often act as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the mitochondrial electron transport chain and inhibiting energy production in fungal cells. Pyrazole insecticides like Fipronil are potent blockers of the GABA-gated chloride channels in the central nervous system of insects, leading to hyperexcitation, paralysis, and death.

Conclusion

This compound is a highly valuable and versatile C4 building block for the synthesis of a variety of agrochemicals. Its ability to readily undergo cyclocondensation reactions makes it an ideal precursor for constructing the core heterocyclic structures of many fungicides and insecticides. The protocols and data presented here demonstrate the practical application of this compound in the development of effective crop protection agents. Further research into novel reaction pathways and the synthesis of new derivatives continues to expand the utility of this important chemical intermediate.

References

- 1. US8507693B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]

- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 3. Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide’s activities against targeting Plodia interpunctella and nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Enolate Chemistry of Ethyl 2-Chloroacetoacetate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the enolate chemistry of ethyl 2-chloroacetoacetate, a versatile building block in organic synthesis. Its unique trifunctional nature, possessing an ester, a ketone, and a reactive α-chloro group, allows for a diverse range of chemical transformations. The following sections detail key applications, experimental protocols, and mechanistic insights relevant to researchers in organic and medicinal chemistry.

Introduction